![molecular formula C17H18N2O4S B6412854 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-35-1](/img/structure/B6412854.png)
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
Overview
Description
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (3-APB) is a synthetic compound that has been studied for its potential applications in scientific research and drug development. It has been found to have a wide range of biochemical and physiological effects, and its synthesis and mechanism of action have been extensively researched.
Scientific Research Applications
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which make it a promising compound for the development of new drugs. It has also been used to study the effects of calcium signaling on cell proliferation and apoptosis. Additionally, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used to study the role of glutamate receptors in neuronal plasticity, as well as to study the role of the endocannabinoid system in pain and inflammation.
Mechanism of Action
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to act as an agonist of the TRPV1 receptor, a receptor involved in the regulation of pain and inflammation. Additionally, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to act as an antagonist of the NMDA receptor, a receptor involved in the regulation of neuronal plasticity.
Biochemical and Physiological Effects
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. Additionally, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to reduce the expression of apoptosis-related genes and to inhibit the apoptotic process. It has also been found to reduce the expression of glutamate receptors and to inhibit the release of endocannabinoids.
Advantages and Limitations for Lab Experiments
The use of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in lab experiments provides several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to using 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in lab experiments. For example, it is a synthetic compound and its long-term effects on humans are not yet known.
Future Directions
Given its wide range of biochemical and physiological effects, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a great potential for use in the development of new drugs. Further research is needed to investigate the long-term effects of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% on humans and to identify potential therapeutic applications. Additionally, further research is needed to investigate the role of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the regulation of neuronal plasticity and to identify potential therapeutic applications for neurological disorders. Finally, further research is needed to investigate the role of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the regulation of pain and inflammation and to identify potential therapeutic applications for chronic pain and inflammatory diseases.
Synthesis Methods
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 4-pyrrolidinylsulfonylbenzoic acid with pyrrolidine in the presence of a base such as sodium hydroxide. This reaction yields 4-pyrrolidinylsulfonyl-3-aminobenzoic acid. The second step involves the reaction of the product from the first step with 3-chlorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction yields 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.
properties
IUPAC Name |
3-amino-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c18-15-10-13(9-14(11-15)17(20)21)12-3-5-16(6-4-12)24(22,23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8,18H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVTUKQMEOSRBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692342 | |
Record name | 5-Amino-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261916-35-1 | |
Record name | 5-Amino-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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